N-(3-(ethyl(phenyl)amino)propyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide
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Description
The compound "N-(3-(ethyl(phenyl)amino)propyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide" is a derivative of thieno[2,3-b]pyridine, which is a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The thieno[2,3-b]pyridine core is known to be a versatile scaffold for the development of pharmaceuticals and has been modified in numerous ways to explore its chemical and biological properties.
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives often involves the reaction of substituted carboxamides with various reagents to introduce different functional groups. For example, the transformation of 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in acidic media can lead to the opening of the furan ring and the formation of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives . Similarly, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide to yield thieno[2,3-b]pyridine derivatives through a series of cyclization and substitution reactions . These methods demonstrate the chemical flexibility of the thieno[2,3-b]pyridine core and its ability to form complex structures with potential biological activities.
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is typically confirmed using spectroscopic techniques such as NMR, IR, and MS. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. For instance, the structures of the synthesized compounds from the acid-catalyzed transformations of 3-aminothieno[2,3-b]pyridine-2-carboxamides were assigned based on their NMR, IR, and MS data . Such structural analyses are crucial for understanding the relationship between the structure of these compounds and their potential biological activities.
Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives can undergo a variety of chemical reactions, which allow for the introduction of different substituents and the formation of diverse heterocyclic systems. For example, the reaction of thieno[2,3-b]pyridine derivatives with hydrazine hydrate, formamide, and benzoyl isothiocyanate can lead to the formation of carbohydrazide derivatives, pyridothienopyrimidine derivatives, and thiourea derivatives, respectively . These reactions expand the chemical space of thieno[2,3-b]pyridine derivatives and provide opportunities for the discovery of new compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can include solubility, melting point, stability, and reactivity, which are important for the practical application of these compounds in chemical synthesis and drug development. The antianaphylactic activity of certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines suggests that the physical and chemical properties of these compounds are conducive to biological activity . Understanding these properties is essential for the design and optimization of new compounds for pharmaceutical use.
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds. These compounds are known to bind with high affinity to multiple receptors , but without specific information on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of a compound is determined by how it interacts with its targets. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. As mentioned, indole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-2-26(18-10-4-3-5-11-18)17-9-14-24-22(28)21-20(27-15-6-7-16-27)19-12-8-13-25-23(19)29-21/h3-8,10-13,15-16H,2,9,14,17H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTUISHDSIYETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=C(C2=C(S1)N=CC=C2)N3C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[ethyl(phenyl)amino]propyl}-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide |
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